molecular formula C41H68O5 B1243260 DG(18:1(9Z)/20:5(5Z,8Z,11Z,14Z,17Z)/0:0)

DG(18:1(9Z)/20:5(5Z,8Z,11Z,14Z,17Z)/0:0)

Cat. No. B1243260
M. Wt: 641 g/mol
InChI Key: JLJZWBKQVKCOJP-GZAZVFSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DG(18:1(9Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2], also known as diacylglycerol or DAG(18:1/20:5), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:1(9Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:1(9Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:1(9Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:1(9Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:1(9Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(18:1(9Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway and phosphatidylethanolamine biosynthesis pe(18:1(9Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway. DG(18:1(9Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/22:2(13Z, 16Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/18:4(6Z, 9Z, 12Z, 15Z)) pathway.
DG(18:1(9Z)/20:5(5Z,8Z,11Z,14Z,17Z)/0:0) is a diglyceride.

Scientific Research Applications

1. Nondestructive Assay Technique in Nuclear Material Analysis

Delayed gamma-ray spectroscopy (DGS) is used as a nondestructive assay technique for determining the composition of nuclear materials. By comparing the ratios of fission product gamma-ray peak intensities, DGS can analyze high-radioactivity nuclear materials. This method is particularly useful for evaluating the long-lived fission products in such materials, making it a crucial tool in nuclear safety and safeguards (Rodriguez et al., 2019).

2. Distributed Generation in Electric Power Systems

Distributed generation (DG) has emerged as a key concept in the restructuring of the electric power sector. It involves generating electric power on a smaller scale at various locations, closer to the end-users, as opposed to centralized large-scale generation. This approach is revolutionizing the operation of power systems, offering benefits in terms of efficiency and reliability (El-Khattam & Salama, 2004).

3. Optimal Sizing and Siting in Smart Distribution Grids

In smart distribution grids, the application of DG technologies helps in power balancing and supporting demand responses. However, the optimal sizing and location of DG installations are crucial to maximize their economic benefits. Techniques like the Bat Algorithm have been used to determine the most advantageous positions for DG installations, enhancing the efficiency of the power distribution systems (Buaklee & Hongesombut, 2014).

properties

Molecular Formula

C41H68O5

Molecular Weight

641 g/mol

IUPAC Name

[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate

InChI

InChI=1S/C41H68O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h5,7,11,13,17-19,21-22,24,28,30,39,42H,3-4,6,8-10,12,14-16,20,23,25-27,29,31-38H2,1-2H3/b7-5-,13-11-,19-17-,21-18-,24-22-,30-28-/t39-/m0/s1

InChI Key

JLJZWBKQVKCOJP-GZAZVFSZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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